N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-25(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-18-22-12-7-15-27-24(22)21-13-16-26-17-14-21/h1-17,23H,18H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLVUOSRFQZIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide typically involves the coupling of a bipyridine derivative with a diphenylacetamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine core . The reaction conditions often require the presence of a palladium catalyst, a base, and an appropriate solvent, such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while nucleophilic substitution can introduce various functional groups onto the bipyridine core .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal centers and altering their electronic properties . This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways .
Comparison with Similar Compounds
N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2)
N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives
- Structure : Benzothiazole substituent replaces the bipyridinyl group (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide) .
- Activity : Sulfamoyl and alkylsulfamoyl variants show moderate COX-2 inhibition (Ki = 3.5–5.2 µM) but lower LE (0.28–0.35) compared to the target compound .
- Limitation : Bulky benzothiazole groups may hinder membrane permeability.
Pyrimidin-2-ylamino Acetamide Derivatives
- Examples: 2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4e) 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) .
- Activity : Dichlorophenyl substituents (4e) enhance inhibition (Ki = 1.8 µM) over methoxy variants (4j, Ki = 2.9 µM), suggesting electron-withdrawing groups improve target affinity .
Bipyridine-Containing Analogs
N-(1′,2′,3′,6′-Tetrahydro[2,4′-bipyridin]-5-yl)acetamide
- Structure : Similar bipyridine backbone but lacks the diphenylacetamide group and features a tetrahydro ring .
- Activity: Limited data on COX-2 inhibition, but reduced aromaticity may lower binding affinity compared to the target compound.
- Pharmacokinetics : Predicted boiling point (442.5°C) and density (1.179 g/cm³) suggest higher volatility than the target compound .
Table 1: Inhibition Constants and Ligand Efficiencies
Structural and Crystallographic Insights
- Hydrogen Bonding : The target compound’s bipyridinyl group facilitates N–H⋯O and C–H⋯π interactions, stabilizing its conformation in the COX-2 active site . In contrast, benzothiazole derivatives rely on sulfonamide H-bonding, which is less geometrically versatile .
- Dihedral Angles : Diphenylacetamide derivatives exhibit dihedral angles of ~85° between phenyl rings, optimizing hydrophobic interactions . Substitution with rigid bipyridine may restrict conformational flexibility, enhancing selectivity.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21N3O
- Molecular Weight : 379.5 g/mol
- CAS Number : 2034474-78-5
The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including enzymes and receptors. The bipyridine moiety may facilitate coordination with metal ions, influencing enzyme activity and cellular processes. Specifically, it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance:
- Study Findings : In rodent models, derivatives of similar structures demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The protective indices (PI) of these compounds were comparable to established antiseizure medications such as phenytoin and phenobarbital .
Cytotoxicity and Antitumor Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines:
- Research Findings : Compounds with similar structural motifs have shown promising cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Studies
-
Anticonvulsant Evaluation :
- A study synthesized several derivatives of bipyridine-based compounds and evaluated their anticonvulsant activity using MES and PTZ models.
- Results indicated that specific derivatives exhibited protective effects similar to those of traditional anticonvulsants, suggesting a potential therapeutic application in epilepsy treatment .
- Cytotoxicity Assessment :
Comparative Analysis Table
| Compound | Activity Type | Model/Cell Line | Key Findings |
|---|---|---|---|
| N-(bipyridin) | Anticonvulsant | MES/PTZ in rodents | Comparable efficacy to phenytoin |
| N-(bipyridin) | Cytotoxicity | HeLa/MCF-7 | Induced apoptosis and cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
